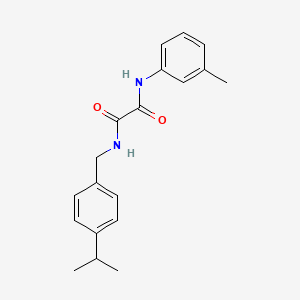![molecular formula C13H20ClNO B4988654 N-[2-(4-chlorophenoxy)ethyl]-N-methyl-1-butanamine](/img/structure/B4988654.png)
N-[2-(4-chlorophenoxy)ethyl]-N-methyl-1-butanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-chlorophenoxy)ethyl]-N-methyl-1-butanamine, also known as bupropion, is a medication that is commonly used as an antidepressant and smoking cessation aid. It was first approved by the United States Food and Drug Administration (FDA) in 1985 and has since become a widely prescribed medication. Bupropion has a unique chemical structure and mechanism of action, which sets it apart from other antidepressants.
作用機序
Bupropion works by inhibiting the reuptake of dopamine and norepinephrine in the brain. This increases the levels of these neurotransmitters, which are involved in regulating mood and cognition. Bupropion also acts as an antagonist at nicotinic acetylcholine receptors, which may contribute to its efficacy as a smoking cessation aid.
Biochemical and Physiological Effects
Bupropion has a number of biochemical and physiological effects on the body. It has been shown to increase levels of dopamine and norepinephrine in the brain, which can improve mood and cognitive function. Bupropion has also been found to decrease levels of the stress hormone cortisol, which may contribute to its antidepressant effects.
実験室実験の利点と制限
Bupropion has a number of advantages and limitations for use in lab experiments. Its unique mechanism of action and chemical structure make it an interesting subject for research. However, the use of N-[2-(4-chlorophenoxy)ethyl]-N-methyl-1-butanamine in lab experiments is limited by its potential for toxicity and side effects. Researchers must take care to use appropriate doses and monitor for adverse effects.
将来の方向性
There are many potential future directions for research on N-[2-(4-chlorophenoxy)ethyl]-N-methyl-1-butanamine. One area of interest is the development of new formulations of N-[2-(4-chlorophenoxy)ethyl]-N-methyl-1-butanamine that may be more effective or have fewer side effects. Another area of interest is the investigation of the role of N-[2-(4-chlorophenoxy)ethyl]-N-methyl-1-butanamine in treating other psychiatric disorders, such as anxiety disorders and post-traumatic stress disorder. Finally, research on the long-term effects of N-[2-(4-chlorophenoxy)ethyl]-N-methyl-1-butanamine use is needed to better understand its safety and efficacy over time.
Conclusion
Bupropion is a unique medication with a complex chemical structure and mechanism of action. It has been extensively studied as an antidepressant and smoking cessation aid, and has been found to be effective in treating a range of psychiatric disorders. While N-[2-(4-chlorophenoxy)ethyl]-N-methyl-1-butanamine has some limitations for use in lab experiments, it remains an important subject for scientific research.
合成法
The synthesis of N-[2-(4-chlorophenoxy)ethyl]-N-methyl-1-butanamine involves several steps, including the reaction of 4-chlorobenzyl chloride with 2-(methylamino)ethylamine to form 2-(4-chlorobenzyl)-N-methyl-1-ethanamine. This intermediate is then reacted with butyric anhydride to form N-[2-(4-chlorophenoxy)ethyl]-N-methyl-1-butanamine. The synthesis of N-[2-(4-chlorophenoxy)ethyl]-N-methyl-1-butanamine is a complex process that requires expertise in organic chemistry.
科学的研究の応用
Bupropion has been the subject of numerous scientific studies, which have investigated its efficacy and safety as an antidepressant and smoking cessation aid. Research has shown that N-[2-(4-chlorophenoxy)ethyl]-N-methyl-1-butanamine is effective in treating major depressive disorder, seasonal affective disorder, and bipolar disorder. It has also been found to be effective in helping people quit smoking.
特性
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]-N-methylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO/c1-3-4-9-15(2)10-11-16-13-7-5-12(14)6-8-13/h5-8H,3-4,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOJPGGBPBXFSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CCOC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-[2-(4-Chlorophenoxy)ethyl]-n-methyl-1-butanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-hydroxybenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4988582.png)
![4-(2-methoxyphenoxy)-1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperidine](/img/structure/B4988587.png)
![1-methyl-17-(3-methyl-2-pyridinyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4988598.png)
![N~2~-(3,4-dichlorophenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4988607.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-hydroxyethyl)-N-isopropylbenzamide](/img/structure/B4988639.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[2-(methylthio)benzoyl]-4-piperidinyl}propanamide](/img/structure/B4988646.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-furamide](/img/structure/B4988655.png)
![2-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4988663.png)
![N-[4-(aminosulfonyl)benzyl]-3,4-difluorobenzenesulfonamide](/img/structure/B4988667.png)
![4-{[5-(2,6-dimethoxyphenoxy)pentyl]oxy}quinazoline](/img/structure/B4988674.png)
![2-ethoxy-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B4988679.png)
![N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-2-(3-phenylpropyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B4988685.png)
![3-bromo-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4988691.png)